

# MSC2530818 solubility in DMSO and other solvents

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## Compound of Interest

Compound Name: MSC2530818

Cat. No.: B15589185

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## Application Notes and Protocols for MSC2530818

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**MSC2530818** is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19, with an IC<sub>50</sub> of 2.6 nM for CDK8.[1][2] As components of the Mediator complex, CDK8 and CDK19 are crucial regulators of transcription. [3][4] **MSC2530818** has demonstrated inhibition of WNT-dependent transcription and the phosphorylation of STAT1 at serine 727 (pSTAT1-S727), an established biomarker of CDK8 activity.[1][5] Its utility in preclinical models, particularly in colorectal carcinoma, makes it a valuable tool for cancer research.[6]

These application notes provide detailed information on the solubility of **MSC2530818** in various solvents, protocols for preparing stock solutions, and methods for assessing its solubility.

### Data Presentation: Solubility of MSC2530818

The solubility of **MSC2530818** has been determined in several common laboratory solvents. The quantitative data is summarized in the table below for easy comparison. It is crucial to use

fresh, anhydrous solvents, as the hygroscopic nature of some solvents like DMSO can significantly reduce the solubility of the compound.[\[5\]](#)

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	68 - 110	199.52 - 322.76	Hygroscopic DMSO can reduce solubility; use of fresh DMSO is recommended. <a href="#">[1]</a> <a href="#">[5]</a> Sonication may be required to achieve higher concentrations. <a href="#">[1]</a>
Ethanol	68	~199.5	No special conditions noted. <a href="#">[5]</a>
Water	Insoluble	Insoluble	Not soluble in aqueous solutions alone. <a href="#">[5]</a>

Molecular Weight of **MSC2530818**: 340.81 g/mol [\[2\]](#)[\[5\]](#)

## Experimental Protocols

### Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of **MSC2530818** in DMSO.

Materials:

- **MSC2530818** powder (CAS: 1883423-59-3)
- Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated precision balance
- Pipettes

#### Procedure:

- Pre-warm DMSO: Warm the anhydrous DMSO to room temperature, especially if stored at a lower temperature.
- Weigh **MSC2530818**: Carefully weigh out the desired amount of **MSC2530818** powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.08 mg.
- Add Solvent: Add the calculated volume of DMSO to the vial containing the **MSC2530818** powder. For the example above, add 1 mL of DMSO.
- Dissolution:
  - Cap the vial securely and vortex the solution for 1-2 minutes to facilitate dissolution.
  - If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes.<sup>[1]</sup> Visually inspect for complete dissolution.
- Storage:
  - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.<sup>[1][5]</sup>
  - For long-term storage (up to 1-2 years), store the aliquots at -80°C.<sup>[1][5]</sup>
  - For short-term storage (up to 1 month), aliquots can be stored at -20°C.<sup>[1][5]</sup>

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

## Protocol 2: General Method for Solubility Assessment (Static Equilibrium Method)

This protocol provides a general framework for determining the equilibrium solubility of **MSC2530818** in a solvent of interest.

Materials:

- **MSC2530818** powder
- Solvent of interest (e.g., ethanol, propylene glycol, etc.)
- Small glass vials with screw caps
- Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy)
- 0.22 µm syringe filters
- Syringes and analytical balance

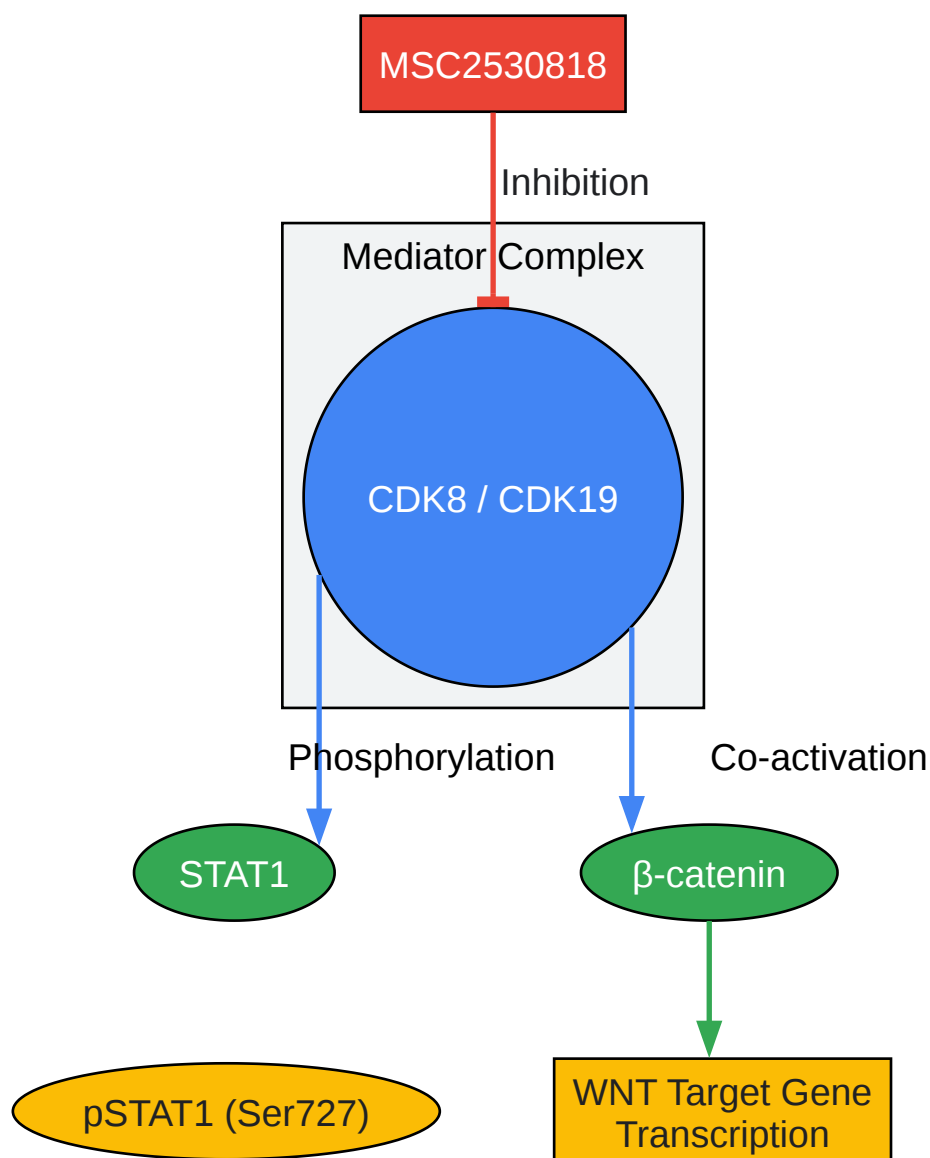
Procedure:

- **Sample Preparation:** Add an excess amount of **MSC2530818** powder to a vial. This ensures that a saturated solution is achieved.
- **Solvent Addition:** Add a known volume of the test solvent to the vial.
- **Equilibration:**
  - Seal the vial tightly.
  - Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours. The extended shaking time allows the system to reach thermodynamic equilibrium.
- **Sample Collection and Filtration:**

- After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw a sample from the supernatant using a syringe.
- Immediately filter the sample through a 0.22  $\mu$ m syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent artificially high solubility readings.
- Quantification:
  - Dilute the filtered, saturated solution with an appropriate solvent to a concentration within the linear range of your analytical method.
  - Analyze the diluted sample using a pre-validated HPLC or another quantitative method to determine the concentration of **MSC2530818**.
  - Calculate the original concentration in the saturated solution to determine the solubility in mg/mL or mM.

## Visualizations: Signaling Pathways and Workflows

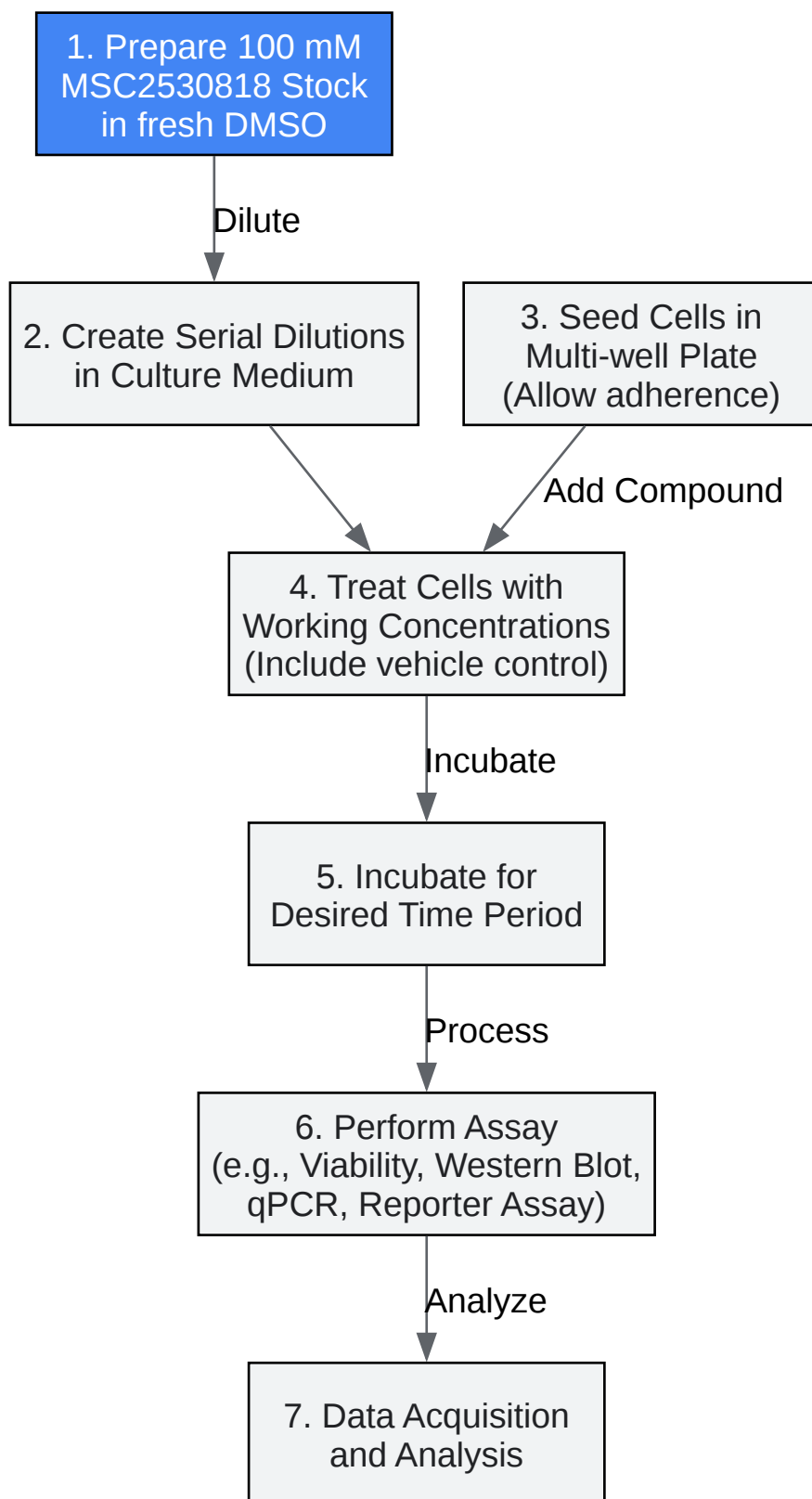
### Signaling Pathway of MSC2530818 Inhibition



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Caption: **MSC2530818** inhibits CDK8/19, blocking STAT1 phosphorylation and WNT/β-catenin signaling.

## General Experimental Workflow for Cell-Based Assays



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